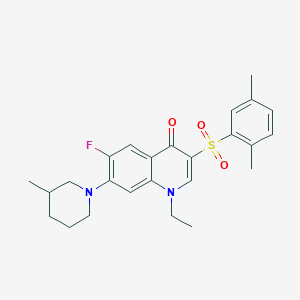

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)23-11-16(2)8-9-18(23)4)25(29)19-12-20(26)22(13-21(19)27)28-10-6-7-17(3)14-28/h8-9,11-13,15,17H,5-7,10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMPEIKZJXWJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry for developing therapeutic agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a sulfonyl group, a fluorine atom, and a piperidine moiety, which may contribute to its unique properties and potential applications in pharmacology.

| Property | Value |

|---|---|

| CAS Number | 892780-51-7 |

| Molecular Formula | C₁₉H₂₃FN₂O₃S |

| Molecular Weight | 367.46 g/mol |

| IUPAC Name | This compound |

Biological Activity

Quinoline derivatives exhibit a range of biological activities including:

-

Antimicrobial Activity :

- Quinoline compounds have been extensively studied for their antibacterial properties. The presence of the fluorine atom and sulfonyl group in this compound may enhance its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.

-

Anticancer Properties :

- Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

-

Antiviral Effects :

- Certain quinoline derivatives have shown promise against viral infections by inhibiting viral replication and interfering with viral entry into host cells.

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival of pathogens or cancer cells.

- Receptor Modulation : It might interact with various receptors in the body, influencing physiological responses.

Case Studies

Several studies have evaluated the biological activity of similar quinoline derivatives:

-

Study on Antibacterial Activity :

- A derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the quinoline structure can enhance antimicrobial potency.

-

Research on Anticancer Effects :

- In vitro studies demonstrated that certain quinoline compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.

-

Evaluation of Antiviral Properties :

- A related compound was found to inhibit the replication of influenza virus in cell cultures, indicating potential as an antiviral agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in sulfonyl substituents, alkyl chains, and heterocyclic amines, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations :

The absence of a methyl group in the 3-methylbenzenesulfonyl analog could lower metabolic stability due to reduced steric shielding.

Alkyl Chain Length :

- The ethyl group (C2) in the target compound offers intermediate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the propyl (C3) and butyl (C4) chains in analogs may increase logP values, risking off-target interactions.

Heterocyclic Amines :

- 3-Methylpiperidine in the target compound introduces a chiral center and methyl substitution, which may enhance receptor selectivity compared to morpholine (polar, rigid) or piperidine (unsubstituted, flexible) .

Research Findings (Inferred) :

- Solubility : Morpholine-containing analogs are likely more water-soluble due to the oxygen atom, whereas piperidine/3-methylpiperidine derivatives may exhibit better tissue penetration.

- Metabolic Stability : Methyl groups on sulfonyl or heterocycles (e.g., 3-methylpiperidine) could slow oxidative metabolism, extending half-life.

- Binding Affinity : Fluorine at position 6 (common across all compounds) may enhance interactions with hydrophobic pockets in enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation, fluorination, and piperidine substitution. Key steps include:

- Sulfonylation : Reacting the quinolin-4-one core with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Piperidine Substitution : Introducing the 3-methylpiperidin-1-yl group via nucleophilic aromatic substitution under catalysis (e.g., Pd or Cu-based catalysts) .

- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and <sup>1</sup>H/<sup>13</sup>C NMR to verify structural integrity. Purity should be assessed via HPLC with a sodium octanesulfonate buffer (pH 4.6) and methanol mobile phase .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

- Answer :

- Solubility : Test in solvents like DMSO, methanol, or aqueous buffers (e.g., pH 4.6 sodium acetate buffer) using UV-Vis spectroscopy to quantify saturation points .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS and compare with stability-indicating assays .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Answer :

- Analog Synthesis : Modify substituents (e.g., replace 3-methylpiperidine with other heterocycles) and compare bioactivity. For example, fluorophenyl or trifluoromethyl groups in analogous quinolines have shown enhanced binding affinity in SAR studies .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Answer : Follow the INCHEMBIOL framework :

- Abiotic Studies : Measure hydrolysis/photolysis rates in water/soil under controlled UV light and pH conditions.

- Biotic Studies : Use microcosms to evaluate biodegradation by soil microbiota. Quantify metabolites via GC-MS.

- Toxicity Screening : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna), adhering to OECD guidelines.

Q. What crystallographic challenges arise in determining this compound’s 3D structure?

- Answer :

- Crystal Growth : Optimize solvent systems (e.g., ethyl acetate/methanol) and use slow evaporation. The sulfonyl and piperidine groups may hinder crystallization due to conformational flexibility .

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the 3-methylpiperidinyl moiety using PART and SIMU commands .

Q. How should contradictory bioactivity data from different assays be reconciled?

- Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. enzymatic assays). For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell passage number) .

Q. What experimental designs are robust for studying the compound’s pharmacokinetics?

- Answer : Use a randomized block design with split-split plots :

- Plots : Route of administration (oral vs. intravenous).

- Subplots : Dose levels.

- Sub-subplots : Time points for plasma sampling.

Analyze samples via LC-MS/MS and model data using non-compartmental analysis (Phoenix WinNonlin).

Methodological Frameworks

Q. How can theoretical frameworks enhance mechanistic studies of this compound?

- Answer : Link research to the Quadripolar Model :

- Theoretical Pole : Use quantum mechanics (DFT) to study electron distribution in the quinolin-4-one core.

- Epistemological Pole : Apply enzyme kinetics (Michaelis-Menten) to inhibition mechanisms.

- Technical Pole : Validate hypotheses via X-ray crystallography or cryo-EM.

Q. What predictive modeling approaches are suitable for optimizing its synthetic yield?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.